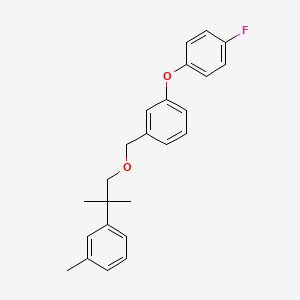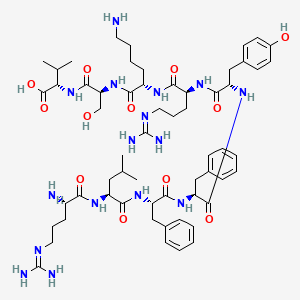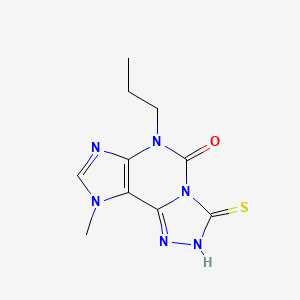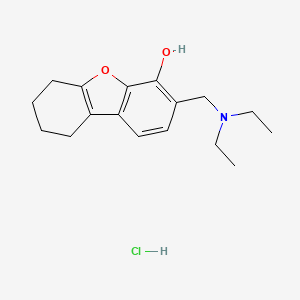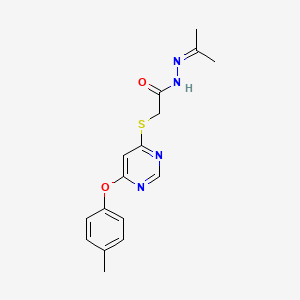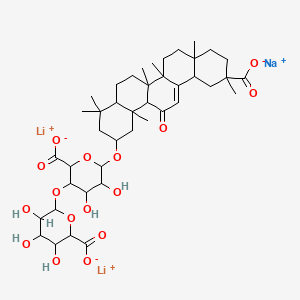
Sodium-dilithium salt of beta-glycyrrhizic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium-dilithium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, a triterpene glycoside extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound has gained attention due to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium-dilithium salt of beta-glycyrrhizic acid typically involves the neutralization of glycyrrhizic acid with sodium hydroxide and lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion to the desired salt form .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the sodium-dilithium salt using industrial reactors and precise control of reaction parameters to maintain product consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium-dilithium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycyrrhizic acid moiety, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying pharmacological properties.
Substitution: Substitution reactions, especially at the glycosidic linkages, can produce a range of glycyrrhizic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be employed under mild to moderate conditions to achieve substitution.
Major Products: The major products formed from these reactions include various glycyrrhizic acid derivatives, each with unique biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its therapeutic potential in treating conditions such as diabetes, liver diseases, and viral infections.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its beneficial properties.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral: Interferes with viral replication and enhances the immune response.
Hepatoprotective: Protects liver cells from damage by modulating oxidative stress and inflammatory pathways.
Molecular Targets and Pathways:
NF-κB Pathway: Inhibition of this pathway reduces inflammation.
Viral Proteins: Direct interaction with viral proteins disrupts their function.
Antioxidant Enzymes: Upregulation of these enzymes helps mitigate oxidative stress.
Comparación Con Compuestos Similares
Glycyrrhizic Acid: The parent compound with similar biological activities but different pharmacokinetics.
Trisodium Salt of Glycyrrhizic Acid: Another derivative with comparable properties but distinct solubility and stability profiles.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with potent anti-inflammatory and antiviral effects.
Uniqueness: Sodium-dilithium salt of beta-glycyrrhizic acid stands out due to its unique combination of sodium and lithium ions, which may confer distinct pharmacological advantages, such as enhanced bioavailability and stability .
Propiedades
Número CAS |
134885-72-6 |
|---|---|
Fórmula molecular |
C42H59Li2NaO16 |
Peso molecular |
856.8 g/mol |
Nombre IUPAC |
dilithium;sodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.2Li.Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
Clave InChI |
VCJKVVFWWXWYAG-UHFFFAOYSA-K |
SMILES canónico |
[Li+].[Li+].CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


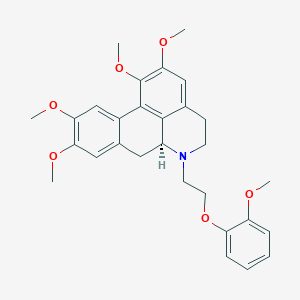
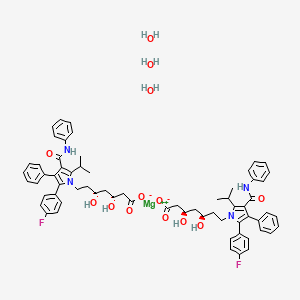

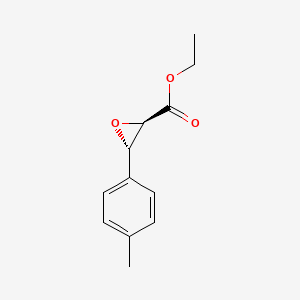
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

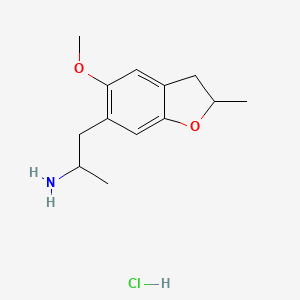
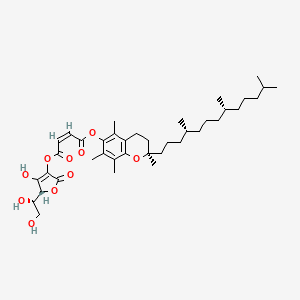
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
